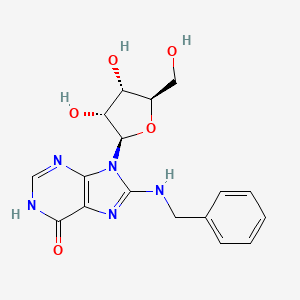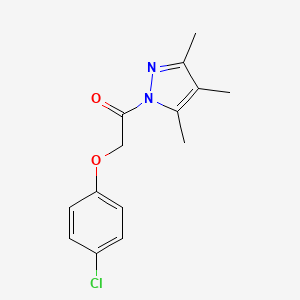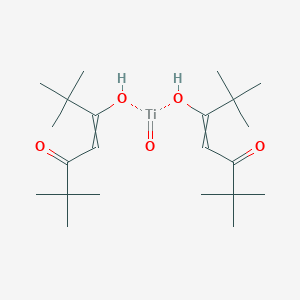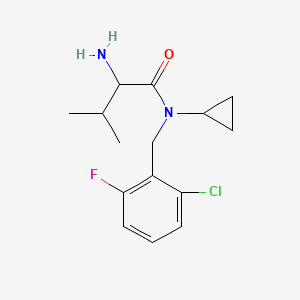
Delta4-Sitosterol-3-one; beta-Rosasterol oxide; beta-Sitost-4-en-3-one; beta-Sitostenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a steroidal compound with the molecular formula C29H48O and a molecular weight of 412.69 g/mol . Sitostenone is structurally similar to other phytosterols like β-sitosterol and stigmasterol, and it plays a significant role in plant cell membranes.
準備方法
Synthetic Routes and Reaction Conditions: Sitostenone can be synthesized through the oxidation of β-sitosterol. The oxidation process typically involves the use of reagents such as chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane. The reaction conditions usually require controlled temperatures and specific reaction times to ensure the selective oxidation of the hydroxyl group at the C3 position to a ketone .
Industrial Production Methods: Industrial production of sitostenone often involves the extraction and purification from plant sources. The extraction process includes the use of solvents like methanol or ethanol to obtain crude extracts, followed by chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate and purify sitostenone .
Types of Reactions:
Oxidation: Sitostenone can undergo further oxidation to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sitostenone can be reduced back to β-sitosterol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of sitostenone.
Reduction: β-sitosterol.
Substitution: Substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Sitostenone is used as a precursor in the synthesis of other steroidal compounds and as a standard in chromatographic analyses.
Biology: Sitostenone is studied for its role in plant physiology and its impact on cell membrane integrity.
作用機序
Sitostenone exerts its effects primarily through its interaction with cell membranes and its antioxidative properties. It helps maintain cell membrane integrity by modulating the fluidity and permeability of the membrane. Additionally, sitostenone’s antioxidative properties help in scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
類似化合物との比較
β-Sitosterol: A phytosterol with a hydroxyl group at the C3 position, known for its cholesterol-lowering effects.
Stigmasterol: A phytosterol with a double bond at the C22 position, known for its anti-inflammatory properties.
Campesterol: A phytosterol with a similar structure to β-sitosterol but with a methyl group at the C24 position.
Sitostenone’s unique ketone group makes it a valuable compound for various chemical reactions and biological studies, distinguishing it from its structurally similar counterparts.
特性
分子式 |
C29H48O |
|---|---|
分子量 |
412.7 g/mol |
IUPAC名 |
(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18-21,24-27H,7-17H2,1-6H3/t20?,21?,24?,25?,26?,27?,28-,29+/m0/s1 |
InChIキー |
RUVUHIUYGJBLGI-BCZOYAQRSA-N |
異性体SMILES |
CCC(CCC(C)C1CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C)C(C)C |
正規SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]piperidine-3-carboxylate](/img/structure/B14796088.png)
![(4R)-4-hydroxy-2,2-dimethyl-4-[5-[3-methyl-5-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]-1,3-thiazol-2-yl]cyclohexane-1-carboxylic acid](/img/structure/B14796091.png)

![tert-butyl N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B14796101.png)
![1-[5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone;hydrochloride](/img/structure/B14796115.png)


![(3S)-3-[N-(N'-(2-tert-Butylphenyl)oxamyl)alaninyl]amino-5-(2',3',5',6'-tetrafluorophenoxy)-4-hydroxypentanoic acid tert-butyl ester](/img/structure/B14796140.png)

![N-[1-(2-aminopropanoyl)piperidin-4-yl]acetamide](/img/structure/B14796151.png)




